Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide

Catalog No.
S12283961
CAS No.
M.F
C15H9BrFMgNO2
M. Wt
358.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)metha...

Product Name

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide

IUPAC Name

magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide

Molecular Formula

C15H9BrFMgNO2

Molecular Weight

358.44 g/mol

InChI

InChI=1S/C15H9FNO2.BrH.Mg/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18;;/h1-7H,9H2;1H;/q-1;;+2/p-1

InChI Key

CESJAKQFSVRLBN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-]

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is a complex organometallic compound characterized by its unique molecular structure, which includes a magnesium atom coordinated with a methanolate group and a bromide ion. The compound's chemical formula is C15H9BrFMgNO2C_{15}H_{9}BrFMgNO_{2} and it has a molecular weight of approximately 358.44 g/mol. This compound features a cyano group and a fluorobenzoyl moiety, contributing to its distinctive properties and potential applications in medicinal chemistry.

The synthesis of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide typically involves several key reactions:

  • Formation of Grignard Reagent: The reaction begins with the preparation of 4-fluorophenyl magnesium bromide, which is synthesized by reacting 4-fluorobromobenzene with magnesium in an ether solvent such as tetrahydrofuran or toluene .
  • Synthesis of the Target Compound: The Grignard reagent is then reacted with 5-cyanophthalide to yield magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide. This reaction typically occurs in a solvent mixture at temperatures ranging from -10°C to 10°C .
  • Subsequent Reactions: The resulting compound can be further reacted with 3-N,N-dimethylaminopropyl magnesium halide to form an intermediate diol, which can be converted into various pharmaceutical compounds, including citalopram .

The synthesis methods for magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide include:

  • Grignard Reaction: As previously mentioned, this involves generating the Grignard reagent from 4-fluorobromobenzene and magnesium, followed by its reaction with 5-cyanophthalide in an ether solvent.
  • Solvent Selection: Various solvents can be utilized, including ethers (tetrahydrofuran, diethyl ether), hydrocarbons (toluene), and halogenated hydrocarbons (dichloromethane). The choice of solvent can affect the reaction yield and purity .
  • Temperature Control: Maintaining appropriate temperatures during synthesis is crucial for optimizing reaction rates and minimizing side reactions.

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide has significant applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of antidepressants like citalopram. Its unique structure may also lend itself to further modifications for developing new therapeutic agents targeting various neurological conditions.

Several compounds share structural similarities with magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide. Here are some notable examples:

Compound NameStructureUnique Features
Magnesium (4-cyanophenyl) bromideContains a cyanophenyl groupSimpler structure without fluorine substitution
CitalopramA derivative of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromideEstablished antidepressant with proven efficacy
FluoxetineA selective serotonin reuptake inhibitorDifferent structural backbone but similar therapeutic use

The uniqueness of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide lies in its specific combination of functional groups, which may enhance its reactivity and potential therapeutic applications compared to simpler analogs or established drugs like citalopram and fluoxetine.

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is systematically named magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide. The IUPAC nomenclature reflects its three components:

  • Organic ligand: The 5-cyano-2-(4-fluorobenzoyl)phenyl group, derived from the parent compound 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CID 10945002).
  • Methanolate: The deprotonated hydroxyl group (-O⁻) bonded to magnesium.
  • Inorganic counterions: Magnesium (Mg²⁺) and bromide (Br⁻), forming a neutral complex.

The SMILES representation (C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-]) highlights the connectivity of the fluorobenzoyl, cyano, and methanolate substituents. The InChIKey (CESJAKQFSVRLBN-UHFFFAOYSA-M) further uniquely identifies its stereochemical configuration.

Structural Features

  • Aromatic backbone: A phenyl ring substituted with a 4-fluorobenzoyl group at position 2 and a cyano group at position 5.
  • Methanolate coordination: The hydroxyl group at position 3 is deprotonated, forming a magnesium-coordinated alkoxide.
  • Ionic interactions: Magnesium adopts a +2 charge balanced by bromide.

Historical Development in Organomagnesium Chemistry

The discovery of Grignard reagents in 1900 by Victor Grignard marked a pivotal advancement in organomagnesium chemistry. Early reagents like phenylmagnesium bromide (C₆H₅MgBr) demonstrated the utility of magnesium-halogen bonds in nucleophilic alkylation. Over time, structural complexity increased, driven by the need for tailored reactivity in organic synthesis.

Key Milestones

  • 1900–1950: Grignard’s work established the foundational reactivity of RMgX compounds, enabling alcohol synthesis from carbonyl substrates.
  • 1950–2000: Advances in coordination chemistry revealed the role of Lewis bases (e.g., THF, ether) in stabilizing Grignard adducts.
  • 21st Century: Modern methods, such as halogen-magnesium exchange reactions using i-PrMgCl·LiCl, expanded access to structurally diverse organomagnesium compounds, including alkoxy-magnesium bromides.

This compound’s synthesis likely employs contemporary techniques involving lithium salt additives to enhance reaction rates and yields, reflecting evolutionary strides since Grignard’s era.

Position Within Alkoxy-Magnesium Bromide Classifications

Alkoxy-magnesium bromides are a subclass of Grignard reagents where magnesium coordinates with alkoxide ligands. Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide exemplifies this class through its methanolate (-O⁻) group and bromide counterion.

Comparative Analysis

FeatureTypical Grignard Reagent (e.g., C₆H₅MgBr)Alkoxy-Magnesium Bromide (This Compound)
Organic GroupAryl or alkylFunctionalized aryl with cyano and fluorobenzoyl
LigandHalide (Br⁻)Methanolate (-O⁻) and bromide (Br⁻)
CoordinationMg²⁺ complexed by ether moleculesMg²⁺ coordinated by methanolate and bromide
ReactivityNucleophilic alkylationEnhanced stability due to chelation

The presence of electron-withdrawing groups (cyano, fluorobenzoyl) modulates reactivity, favoring applications in selective carbonyl additions or cross-coupling reactions. Its classification underscores the diversification of Grignard chemistry into functionally complex, air-stable reagents.

Hydrogen Bond Acceptor Count

5

Exact Mass

356.96511 g/mol

Monoisotopic Mass

356.96511 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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